molecular formula C9H14N4O3 B1678890 Nimorazole CAS No. 6506-37-2

Nimorazole

Cat. No. B1678890
CAS RN: 6506-37-2
M. Wt: 226.23 g/mol
InChI Key: MDJFHRLTPRPZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nimorazole is a nitroimidazole anti-infective . It is also being investigated for the treatment of head and neck cancer . Nimorazole is an antiprotozoal medicine used to treat infections caused by protozoa in the stomach, intestines, or genital areas .


Synthesis Analysis

Nimorazole is used clinically as a radiosensitizer, and there is a dearth of new radiosensitizers in development . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .


Molecular Structure Analysis

Nimorazole has a molecular formula of C9H14N4O3, an average mass of 226.232 Da, and a monoisotopic mass of 226.106583 Da .


Chemical Reactions Analysis

Low-energy electrons effectively cause the reduction of the radiosensitizer nimorazole via associative electron attachment . This supports the hypothesis that nimorazole is selectively cytotoxic to tumor cells due to the reduction of the molecule as a prerequisite for accumulation in the cell .


Physical And Chemical Properties Analysis

Nimorazole has a molecular weight of 226.23 . It is a nitroimidazole anti-infective .

Scientific Research Applications

Radiosensitizing Properties

Nimorazole, a 5-Nitromidazole compound, has been extensively studied for its radiosensitizing properties, particularly in relation to cancer treatment. It's been shown to effectively sensitize hypoxic cells to the cytotoxic effects of ionizing radiation, thereby enhancing the damage to DNA strands and leading to tumor cell death. This property is significant in the treatment of various cancers, especially head and neck squamous cell carcinoma (HNSCC) where hypoxia can be a major barrier to effective radiotherapy. Studies have demonstrated nimorazole's potential in improving the efficacy of radiotherapy without significantly increasing side effects or late radiation-related morbidity (Overgaard et al., 1998).

Hypoxic Modification in Solid Tumors

Clinical studies have indicated nimorazole's role as a hypoxic modifier in solid tumors, with notable effectiveness in head and neck and bladder carcinoma. The compound's ability to improve loco-regional tumor control after radiotherapy has been highlighted in multiple clinical trials, underscoring its significance in oncological treatments (Overgaard, 1994).

Pharmacokinetic Properties

Nimorazole's pharmacokinetic properties have been a subject of study, revealing insights into its absorption, plasma concentration, elimination half-life, and distribution within the body. Understanding these properties is crucial for optimizing its use in clinical settings, particularly in maximizing its radiosensitizing effects while minimizing toxicity (Overgaard et al., 1983).

Comparative Studies with Other Radiosensitizers

Comparative investigations between nimorazole and other hypoxic radiosensitizers like misonidazole have been conducted. These studies help in understanding the relative effectiveness and potential advantages of nimorazole over other compounds in similar therapeutic applications (Overgaard et al., 1982).

Theragnostic Potential in MRI-LINAC Systems

Recent advancements propose the use of nimorazole as a theragnostic hypoxia contrast agent in MRI-LINAC systems. This innovative application could significantly impact the field of radiology and oncology, offering new avenues for both diagnostics and treatment (Salnikov et al., 2020).

Bioanalytical Method Development

Research has also focused on developing and optimizing bioanalytical methods for estimating nimorazole in human plasma, crucial for therapeutic drug monitoring and ensuring effective dosage in clinical treatments (Jadhav et al., 2019).

Safety And Hazards

Nimorazole is toxic and contains a pharmaceutically active ingredient . It is harmful if swallowed and is suspected of causing genetic defects and damaging fertility or the unborn child .

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . Nimorazole combined with radiochemotherapy improved local tumor control in some but not in all head and neck squamous cell carcinoma xenografts .

properties

IUPAC Name

4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c14-13(15)9-7-10-8-12(9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJFHRLTPRPZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=NC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057795
Record name Nimorazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nimorazole

CAS RN

6506-37-2
Record name Nimorazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6506-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimorazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006506372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimorazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12172
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nimorazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nimorazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nimorazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIMORAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469ULX0H4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nimorazole
Reactant of Route 2
Reactant of Route 2
Nimorazole
Reactant of Route 3
Reactant of Route 3
Nimorazole
Reactant of Route 4
Reactant of Route 4
Nimorazole
Reactant of Route 5
Reactant of Route 5
Nimorazole
Reactant of Route 6
Reactant of Route 6
Nimorazole

Citations

For This Compound
3,300
Citations
J Overgaard, M Overgaard, AR Timothy - British Journal of Cancer, 1983 - nature.com
… nimorazole were … nimorazole. Tumour concentrations measured in 5 patients gave tumour/plasma ratios between 0.8-1.3. No toxicity was observed. The results indicate that nimorazole …
Number of citations: 38 www.nature.com
J Overgaard, HS Hansen, M Overgaard… - Radiotherapy and …, 1998 - Elsevier
… the efficacy and tolerance of nimorazole given as a hypoxic … receive the hypoxic cell radiosensitizer nimorazole, or placebo, in … Overall the nimorazole group showed a significantly …
Number of citations: 687 www.sciencedirect.com
CE Voogd, JJ Van der Stel, J Jacobs - Mutation Research/Fundamental …, 1974 - Elsevier
… and nimorazole) or … nimorazole is lower at higher than at lower concentrations is not yet explainable. We are tempted to suggest that a charge transfer complex between the nimorazole …
Number of citations: 226 www.sciencedirect.com
JM Henk, K Bishop, SF Shepherd - Radiotherapy and Oncology, 2003 - Elsevier
… We considered that if nimorazole were given with CHART compliance … nimorazole with CHART, so we investigated this combination. A phase 1 dose-escalation study of nimorazole with …
Number of citations: 52 www.sciencedirect.com
J Overgaard, HS Hansen, B Lindeløv… - Radiotherapy and …, 1991 - Elsevier
Between January 1986 and September 1990, 422 patients with pharynx and supraglottic larynx carcinoma were randomized to receive the hypoxic cell radiosensitizer nimorazole (NIM) …
Number of citations: 95 www.sciencedirect.com
J Overgaard, JG Eriksen, M Nordsmark, J Alsner… - The lancet …, 2005 - thelancet.com
Background The concentration of osteopontin (SPP1) in plasma is associated with tumour hypoxia. The DAHANCA 5 trial found that the hypoxia radiosensitiser nimorazole significantly …
Number of citations: 302 www.thelancet.com
C Sugie, Y Shibamoto, M Ito, H Ogino… - Journal of radiation …, 2005 - jstage.jst.go.jp
… nimorazole. Sanazole has been distributed worldwide through the International Atomic Energy Association and nimorazole … tizing effects of sanazole and nimorazole in vitro and in vivo, …
Number of citations: 52 www.jstage.jst.go.jp
K Toustrup, BS Sørensen, P Lassen, C Wiuf… - Radiotherapy and …, 2012 - Elsevier
… patients randomized for placebo or nimorazole in conjunction with … by analysing the response to nimorazole vs. placebo in … hypoxic modification with nimorazole compared with placebo …
Number of citations: 220 www.sciencedirect.com
MAH Metwally, JA Jansen, J Overgaard - Clinical Oncology, 2015 - Elsevier
… The data presented in this paper are relevant because of the ongoing use of nimorazole in some countries and the recent opening of two trials involving nimorazole. The European …
Number of citations: 14 www.sciencedirect.com
MAH Metwally, KD Frederiksen, J Overgaard - Acta Oncologica, 2014 - Taylor & Francis
… A few other studies have evaluated the toxicity of nimorazole in the … adding nimorazole to the continuous hyperfractionated accelerated radiation therapy (CHART regimen), nimorazole …
Number of citations: 42 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.